SC144 塩酸塩

概要

説明

SC 144 塩酸塩: は、gp130(インターロイキン-6ベータ)の経口活性型新規小分子阻害剤です。gp130に結合し、gp130のリン酸化(S782)および脱グリコシル化を誘導することにより、gp130リガンド誘発シグナル伝達を強力に阻害し、Stat3のリン酸化と核移行を阻害し、下流標的遺伝子の発現を抑制します。 この化合物は、ヒト卵巣がん細胞のアポトーシス誘導に特に有効です .

科学的研究の応用

SC 144 hydrochloride has a wide range of scientific research applications, including:

Cancer Research: It is used extensively in the study of ovarian cancer due to its ability to induce apoptosis in ovarian cancer cells. .

Signal Transduction Studies: SC 144 hydrochloride is used to study gp130-mediated signaling pathways, including the inhibition of Stat3 phosphorylation and nuclear translocation.

Drug Development: It serves as a lead compound for the development of new gp130 inhibitors with potential therapeutic applications in cancer and other diseases.

作用機序

SC 144 塩酸塩は、インターロイキン-6レセプター複合体の主要な構成要素であるgp130に結合することでその効果を発揮します。この結合は、S782位でのgp130のリン酸化を開始し、脱グリコシル化を促進します。これらの修飾は、細胞生存と増殖に関与する転写因子であるStat3のリン酸化と核移行を阻害します。 Stat3の活性化を阻害することにより、SC 144 塩酸塩は下流標的遺伝子の発現を抑制し、細胞周期停止、抗血管新生、アポトーシスにつながります .

類似の化合物との比較

SC 144 塩酸塩は、経口活性とgp130リガンド誘発シグナル伝達の強力な阻害により、gp130阻害剤の中でユニークです。類似の化合物には、以下が含まれます。

SC 144: SC 144 塩酸塩の非塩酸塩形態。

その他のgp130阻害剤: gp130シグナル伝達を阻害しますが、化学構造、効力、投与方法が異なる可能性があります.

SC 144 塩酸塩は、薬剤耐性卵巣がん細胞株でアポトーシスを誘導する能力と経口投与の可能性により際立っており、がん治療におけるさらなる開発のための有望な候補です .

生化学分析

Biochemical Properties

SC144 hydrochloride binds to gp130, inducing gp130 phosphorylation (S782) and deglycosylation . This interaction with gp130 leads to the abrogation of STAT3 phosphorylation, nuclear translocation, and the inhibition of the expression of downstream target genes . The compound shows potent inhibition of gp130 ligand-triggered signaling .

Cellular Effects

SC144 hydrochloride has been shown to have substantial effects on various types of cells. It can substantially increase the phosphorylation of gp130 (S782) in both OVCAR-8 and Caov-3 cells in a time- and dose-dependent manner . This leads to the suppression of the Stat3 signaling pathway . Additionally, SC144 hydrochloride causes substantial cell apoptosis in these cells .

Molecular Mechanism

The molecular mechanism of SC144 hydrochloride involves its binding to gp130, which induces gp130 phosphorylation (S782) and deglycosylation . This results in the abrogation of STAT3 phosphorylation and nuclear translocation, and further inhibits the expression of downstream target genes . SC144 hydrochloride shows potent inhibition of gp130 ligand-triggered signaling .

Temporal Effects in Laboratory Settings

It is known that SC144 hydrochloride is a potent inhibitor of gp130, and its effects on gp130 phosphorylation and the subsequent suppression of the Stat3 signaling pathway are time and dose-dependent .

Dosage Effects in Animal Models

The effects of SC144 hydrochloride vary with different dosages in animal models . In an OVCAR-8 cell xenograft mouse model, SC144 hydrochloride was administered at a dosage of 10 mg/kg daily . The treatment significantly inhibited tumor growth .

Metabolic Pathways

Given its role as a gp130 inhibitor, it is likely that it interacts with enzymes or cofactors involved in the gp130 signaling pathway .

Transport and Distribution

Given its role as a gp130 inhibitor, it is likely that it interacts with transporters or binding proteins involved in the gp130 signaling pathway .

Subcellular Localization

Given its role as a gp130 inhibitor, it is likely that it is localized to areas of the cell where gp130 and its associated signaling pathways are active .

準備方法

合成経路と反応条件: SC 144 塩酸塩の調製には、そのコア構造である2-(7-フルオロピロロ[1,2-a]キノキサリン-4-イル)-2-ピラジンカルボン酸ヒドラジドの合成と、その塩酸塩への変換が含まれます。合成経路には、通常、以下のステップが含まれます。

ピロロキノキサリンコアの形成: これは、適切な出発物質を特定の条件下で反応させて、ピロロキノキサリン環系を形成することを含みます。

ピラジンカルボン酸ヒドラジド部分の導入: このステップは、ピロロキノキサリン中間体を適切な条件下でピラジンカルボン酸ヒドラジドと反応させることを含みます。

工業的製造方法: SC 144 塩酸塩の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 この化合物は、通常、バッチプロセスで製造され、反応パラメータを慎重に制御することで、一貫性と品質が確保されます .

化学反応の分析

反応の種類: SC 144 塩酸塩は、以下のを含むいくつかの種類の化学反応を起こします。

リン酸化: SC 144 塩酸塩は、S782位でgp130のリン酸化を誘導します。

脱グリコシル化: また、gp130の脱グリコシル化も促進します。

Stat3リン酸化の阻害: SC 144 塩酸塩は、Stat3のリン酸化と核移行を阻害します.

一般的な試薬と条件:

リン酸化: この反応は、通常、キナーゼとATPの存在下で起こります。

脱グリコシル化: このプロセスには、グリコシル基を除去するための酵素的または化学的方法が含まれる場合があります。

Stat3リン酸化の阻害: この反応は、SC 144 塩酸塩がgp130に結合し、Stat3の活性化を阻止する条件下で起こります.

主な生成物:

リン酸化gp130: リン酸化反応の結果生成されます。

脱グリコシル化gp130: 脱グリコシル化反応の結果生成されます。

阻害されたStat3: Stat3リン酸化の阻害の結果生成されます.

科学研究への応用

SC 144 塩酸塩は、卵巣がん細胞のアポトーシスを誘導する能力により、卵巣がんの研究で広く使用されているなど、科学研究に幅広い応用があります。 .

シグナル伝達研究: SC 144 塩酸塩は、Stat3のリン酸化と核移行の阻害を含む、gp130媒介シグナル伝達経路の研究に使用されています.

創薬: がんやその他の疾患における潜在的な治療用途を持つ、新規gp130阻害剤の開発のためのリード化合物として機能します.

類似化合物との比較

SC 144 hydrochloride is unique among gp130 inhibitors due to its oral activity and potent inhibition of gp130 ligand-triggered signaling. Similar compounds include:

SC 144: The non-hydrochloride form of SC 144 hydrochloride.

Other gp130 Inhibitors: Compounds that inhibit gp130 signaling but may differ in their chemical structure, potency, and mode of administration.

SC 144 hydrochloride stands out due to its ability to induce apoptosis in drug-resistant ovarian cancer cell lines and its potential for oral administration, making it a promising candidate for further development in cancer therapy .

生物活性

SC144 hydrochloride is a small-molecule inhibitor targeting the glycoprotein 130 (gp130) signaling pathway, which plays a crucial role in various inflammatory and oncogenic processes, particularly in ovarian cancer. This article explores the biological activity of SC144 hydrochloride, detailing its mechanism of action, efficacy in preclinical models, and implications for cancer therapy.

SC144 specifically inhibits gp130, a critical component of the interleukin-6 (IL-6) signaling pathway. The inhibition occurs through several mechanisms:

- Inhibition of Cytokine Signaling : SC144 blocks cytokine-triggered gp130 signaling with an IC50 value of approximately 0.72 μM, effectively preventing the activation of downstream pathways such as STAT3 .

- Phosphorylation and Deglycosylation : Upon binding to gp130, SC144 induces phosphorylation at serine 782 (Ser782) and promotes deglycosylation, leading to reduced gp130 activity and degradation at higher concentrations (≥10 µM) .

- Abrogation of STAT3 Activity : The compound inhibits STAT3 phosphorylation and nuclear translocation, consequently suppressing the expression of target genes associated with tumor growth and survival .

Efficacy in Preclinical Models

SC144 has demonstrated significant anti-tumor effects in various cancer models:

- Ovarian Cancer : In mouse xenograft models of human ovarian cancer, oral administration of SC144 resulted in delayed tumor growth without significant toxicity to normal tissues. The compound exhibited submicromolar IC50 values against multiple ovarian cancer cell lines, including those resistant to standard therapies .

| Cell Line | IC50 (µM) | Drug Resistance Type |

|---|---|---|

| NCI/ADR-RES | 0.43 | Paclitaxel/Doxorubicin |

| HEY | 0.88 | Cisplatin |

| Caov-3 | <0.5 | Not specified |

| OVCAR-8 | <0.5 | Not specified |

- Mesothelioma : In studies involving asbestos-exposed mice, SC144 treatment significantly prolonged survival compared to vehicle controls. Notably, it reduced STAT3 activity in mesothelioma specimens and inhibited IL-6-triggered STAT3 activation in cultured mesothelial cells .

Case Studies and Research Findings

- Chemoprevention Study : A study evaluated the chemopreventive effects of SC144 in asbestos-induced mesothelioma models. Mice treated with SC144 showed markedly decreased tumor formation and prolonged survival compared to untreated controls .

- Combination Therapies : Recent research has explored the use of SC144 in combination with hyaluronic acid-bilirubin nanoparticles (HABN) to enhance targeted delivery to tumor cells. This approach not only improved drug accumulation in tumors but also induced immunogenic cell death (ICD), promoting anti-tumor immune responses .

- Cell Cycle Arrest : SC144 has been shown to induce G0/G1 phase cell cycle arrest in various cancer cell lines, further contributing to its anti-proliferative effects .

Summary of Findings

The biological activity of SC144 hydrochloride highlights its potential as a therapeutic agent against cancers driven by IL-6/gp130/STAT3 signaling. Its ability to selectively target cancer cells while sparing normal epithelial cells underscores its promise for clinical applications.

特性

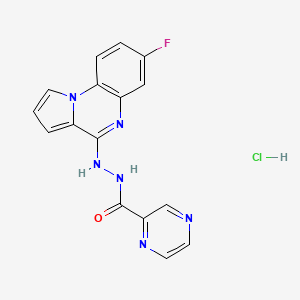

IUPAC Name |

N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN6O.ClH/c17-10-3-4-13-11(8-10)20-15(14-2-1-7-23(13)14)21-22-16(24)12-9-18-5-6-19-12;/h1-9H,(H,20,21)(H,22,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFGGXYXFIICED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)NNC(=O)C4=NC=CN=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917497-70-2 | |

| Record name | 917497-70-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。